molecular formula C13H11F2N3O2 B14045670 (4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Cat. No.: B14045670
M. Wt: 279.24 g/mol
InChI Key: ULACLSPXYNHYDS-WDEREUQCSA-N
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Description

(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a synthetic organic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a difluorophenyl group and a tetrahydroimidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyridine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the difluorophenyl group.

    Cyclization: reactions to form the imidazopyridine core.

    Hydrogenation: steps to reduce double bonds and achieve the tetrahydro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can further modify the tetrahydro structure.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its difluorophenyl group can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,6S)-4-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid: Similar structure with chlorine substituents instead of fluorine.

    (4R,6S)-4-(2,4-Dimethylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid: Similar structure with methyl substituents.

Uniqueness

The presence of the difluorophenyl group in (4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid imparts unique chemical and biological properties. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.

Properties

Molecular Formula

C13H11F2N3O2

Molecular Weight

279.24 g/mol

IUPAC Name

(4R,6S)-4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H11F2N3O2/c14-6-1-2-7(8(15)3-6)11-12-9(16-5-17-12)4-10(18-11)13(19)20/h1-3,5,10-11,18H,4H2,(H,16,17)(H,19,20)/t10-,11+/m0/s1

InChI Key

ULACLSPXYNHYDS-WDEREUQCSA-N

Isomeric SMILES

C1[C@H](N[C@@H](C2=C1NC=N2)C3=C(C=C(C=C3)F)F)C(=O)O

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F)C(=O)O

Origin of Product

United States

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